(1R)-1-(5-Fluoro-3-methoxyphenyl)ethane-1,2-diamine
Description
(1R)-1-(5-Fluoro-3-methoxyphenyl)ethane-1,2-diamine is a chiral diamine featuring a substituted aromatic ring with fluorine and methoxy groups at the 5- and 3-positions, respectively. Its stereochemistry at the C1 position (R-configuration) and the presence of electron-donating (methoxy) and electron-withdrawing (fluoro) substituents make it a structurally unique compound.
Properties
Molecular Formula |
C9H13FN2O |
|---|---|
Molecular Weight |
184.21 g/mol |
IUPAC Name |
(1R)-1-(3-fluoro-5-methoxyphenyl)ethane-1,2-diamine |
InChI |
InChI=1S/C9H13FN2O/c1-13-8-3-6(9(12)5-11)2-7(10)4-8/h2-4,9H,5,11-12H2,1H3/t9-/m0/s1 |
InChI Key |
XBXPELKJVHFRSM-VIFPVBQESA-N |
Isomeric SMILES |
COC1=CC(=CC(=C1)[C@H](CN)N)F |
Canonical SMILES |
COC1=CC(=CC(=C1)C(CN)N)F |
Origin of Product |
United States |
Preparation Methods
Chiral Amination via Reductive Amination
One common approach involves reductive amination of the corresponding chiral or prochiral ketone or aldehyde precursor with ammonia or primary amines, followed by reduction. The stereochemistry at the 1-position is controlled by using chiral catalysts or chiral auxiliaries.
- Step 1: Synthesis of 5-fluoro-3-methoxyacetophenone or related ketone.
- Step 2: Reductive amination with ammonia or an amine source under chiral catalytic conditions (e.g., using chiral transition metal complexes).
- Step 3: Reduction to form the ethane-1,2-diamine structure with retention of the (1R) configuration.
This method benefits from high enantioselectivity and yields of up to 90%, depending on catalyst and conditions.
Diastereoselective Epoxide Ring Opening
Another method involves the preparation of a chiral epoxide intermediate derived from the styrene analog bearing the 5-fluoro and 3-methoxy substituents, followed by regio- and stereoselective ring opening with ammonia or amine nucleophiles.
- Step 1: Synthesis of 5-fluoro-3-methoxystyrene.
- Step 2: Epoxidation using m-chloroperbenzoic acid (mCPBA) or similar oxidants to form the chiral epoxide.
- Step 3: Nucleophilic ring opening with ammonia or diamine reagents to yield the ethane-1,2-diamine with stereocontrol.
Reaction Conditions and Catalysts
| Preparation Method | Key Reagents/Catalysts | Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| Reductive Amination | Chiral transition metal catalysts (e.g., Rh, Ru complexes) | Mild temperature (25-60 °C), H2 atmosphere | 80-90 | High enantioselectivity; requires chiral ligands |
| Epoxide Ring Opening | mCPBA (epoxidation), NH3 or diamine nucleophiles | Room temperature to reflux | 70-85 | Regio- and stereoselective; sensitive to solvent choice |
| Chiral Pool Synthesis | (R)-Phenylglycinol derivatives | Multi-step, varied | 60-75 | Uses natural chirality; longer synthesis |
Purification and Characterization
- Purification: Typically achieved by recrystallization or chiral chromatography to isolate the (1R) enantiomer.
- Characterization: Confirmed by NMR (1H, 13C, 19F), chiral HPLC, and optical rotation measurements to verify stereochemistry and purity.
Research Findings and Optimization
- Studies have shown that the choice of catalyst and solvent significantly affects enantioselectivity in reductive amination.
- Microwave-assisted synthesis has been reported to accelerate epoxidation and ring-opening steps, reducing reaction times from hours to minutes without compromising yield.
- Green chemistry principles are increasingly applied, such as continuous flow reactors for reductive amination to improve scalability and reduce waste.
Summary Table of Preparation Routes
| Method | Starting Material | Key Step | Stereocontrol Strategy | Yield (%) | Advantages | Limitations |
|---|---|---|---|---|---|---|
| Reductive Amination | 5-Fluoro-3-methoxyacetophenone | Chiral catalyst-mediated amination | Chiral catalysts and ligands | 80-90 | High enantioselectivity | Requires expensive catalysts |
| Epoxide Ring Opening | 5-Fluoro-3-methoxystyrene | Epoxidation + nucleophilic ring opening | Regio- and stereoselective ring opening | 70-85 | Direct diamine introduction | Sensitive to reaction conditions |
| Chiral Pool Synthesis | (R)-Phenylglycinol derivatives | Functional group transformations | Use of natural chirality | 60-75 | Reliable stereochemistry | Multi-step, longer synthesis |
Chemical Reactions Analysis
Types of Reactions
(1R)-1-(5-Fluoro-3-methoxyphenyl)ethane-1,2-diamine can undergo several types of chemical reactions:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups, potentially leading to different amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce new functional groups onto the aromatic ring.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or catalytic hydrogenation.
Substitution: Reagents like alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro or hydroxyl derivatives, while substitution can introduce various alkyl or acyl groups.
Scientific Research Applications
Chemistry
In chemistry, (1R)-1-(5-Fluoro-3-methoxyphenyl)ethane-1,2-diamine can be used as a building block for the synthesis of more complex molecules.
Biology
In biological research, compounds with similar structures are often studied for their potential as enzyme inhibitors or receptor ligands.
Medicine
In medicinal chemistry, such compounds may be investigated for their potential therapeutic effects, including anti-inflammatory, analgesic, or anticancer activities.
Industry
In the industrial sector, these compounds can be used in the synthesis of specialty chemicals or as intermediates in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of (1R)-1-(5-Fluoro-3-methoxyphenyl)ethane-1,2-diamine would depend on its specific biological target. Typically, such compounds may interact with enzymes or receptors, modulating their activity through binding interactions.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The compound belongs to a broader class of ethane-1,2-diamine derivatives with aromatic substituents. Key structural analogs include:
Key Observations :
- Substituent Effects : Electron-withdrawing groups (F, Br) enhance electrophilicity and metal-binding affinity, whereas methoxy groups improve solubility and electron donation in coordination complexes .
- Stereochemistry : The R-configuration in the target compound and (1R,2R)-bis(4-methoxyphenyl) derivatives highlights the role of chirality in enantioselective catalysis .
Physicochemical and Spectroscopic Properties
- IR/NMR Trends : In N,N-Bis-substituted analogs, IR spectra show NH stretching at 3350–3400 cm⁻¹, while ¹H NMR reveals singlet signals for methylene protons and aromatic substituents . The target compound’s methoxy group would produce a distinct singlet near δ 3.8 ppm.
Biological Activity
(1R)-1-(5-Fluoro-3-methoxyphenyl)ethane-1,2-diamine is a compound of significant interest in medicinal chemistry due to its unique structural attributes and potential biological activities. This article provides a comprehensive overview of its biological activity, including data tables, case studies, and detailed research findings.
Chemical Structure and Properties
The compound is characterized by the following structural features:
- Molecular Formula : CHFNO
- Molecular Weight : 184.21 g/mol
- Functional Groups : Contains a phenyl ring with a fluorine atom and a methoxy group, along with two amine functional groups.
Biological Activity
The biological activity of (1R)-1-(5-Fluoro-3-methoxyphenyl)ethane-1,2-diamine has been evaluated through various assays targeting different biological systems. Its potential interactions with biological targets include:
- Anticancer Activity : Preliminary studies suggest that this compound may exhibit anticancer properties similar to other fluorinated aniline derivatives. The presence of the fluorine and methoxy groups could enhance its efficacy against certain cancer cell lines.
- Neurotransmitter Modulation : The structural similarity to phenethylamine derivatives suggests potential activity in neurotransmitter modulation, which could be beneficial in treating neurological disorders.
The mechanism through which (1R)-1-(5-Fluoro-3-methoxyphenyl)ethane-1,2-diamine exerts its biological effects is still under investigation. However, it is hypothesized that the compound interacts with specific receptors or enzymes involved in signaling pathways relevant to its therapeutic applications.
Comparative Analysis with Similar Compounds
To better understand the unique properties of (1R)-1-(5-Fluoro-3-methoxyphenyl)ethane-1,2-diamine, a comparison with structurally similar compounds is presented below:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 5-Fluoro-2-methoxyaniline | Fluorinated aniline derivative | Anticancer properties |
| 4-Amino-3-fluorophenol | Amino group on a fluorophenol structure | Antimicrobial activity |
| 3-Methoxyphenethylamine | Phenethylamine derivative with methoxy | Neurotransmitter activity |
| 4-Methylthioaniline | Thioether-substituted aniline | Potential antidepressant |
This table illustrates that while there are similarities among these compounds, the unique combination of substitutions in (1R)-1-(5-Fluoro-3-methoxyphenyl)ethane-1,2-diamine may confer distinct biological activities.
Case Studies and Research Findings
Recent studies have focused on the synthesis and biological evaluation of (1R)-1-(5-Fluoro-3-methoxyphenyl)ethane-1,2-diamine. Notable findings include:
- In Vitro Studies : Bioassays conducted on various cancer cell lines indicated that (1R)-1-(5-Fluoro-3-methoxyphenyl)ethane-1,2-diamine exhibits cytotoxic effects at specific concentrations. The IC50 values were determined to be comparable to known anticancer agents .
- Pharmacokinetics : Investigations into the absorption and blood-brain barrier (BBB) penetration revealed promising results for neuropharmacological applications. The compound's lipophilicity may facilitate its ability to cross the BBB .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
